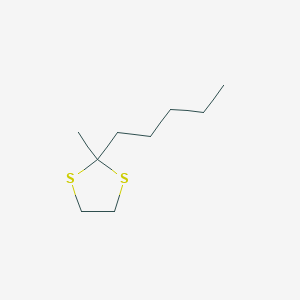

2-Methyl-2-pentyl-1,3-dithiolane

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

81979-61-5 |

|---|---|

Molekularformel |

C9H18S2 |

Molekulargewicht |

190.4 g/mol |

IUPAC-Name |

2-methyl-2-pentyl-1,3-dithiolane |

InChI |

InChI=1S/C9H18S2/c1-3-4-5-6-9(2)10-7-8-11-9/h3-8H2,1-2H3 |

InChI-Schlüssel |

HLRYPNJDWGDQFY-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC1(SCCS1)C |

Herkunft des Produkts |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 2 Pentyl 1,3 Dithiolane

Nucleophilic Reactivity of Sulfur Atoms in 1,3-Dithiolanes

The sulfur atoms within the 1,3-dithiolane (B1216140) ring possess lone pairs of electrons, rendering them nucleophilic. This inherent nucleophilicity allows the dithiolane to react with a variety of electrophilic species.

Nucleophilic Substitution Reactions with Electrophiles

1,3-Dithiolanes, including 2-methyl-2-pentyl-1,3-dithiolane, can participate in nucleophilic substitution reactions where the sulfur atoms act as the nucleophile. chemicalbook.com

The reaction between a 1,3-dithiolane and an alkyl halide is a classic example of nucleophilic substitution. The sulfur atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. This reaction can proceed through either an SN1 or SN2 mechanism, depending on the structure of the alkyl halide, the nucleophilicity of the dithiolane, the solvent, and the nature of the leaving group. libretexts.orguci.eduuniversalclass.com

For instance, primary alkyl halides tend to favor an S\textsubscript{N}2 mechanism, which involves a backside attack by the nucleophile in a single, concerted step. libretexts.org In contrast, tertiary alkyl halides are more likely to undergo an S\textsubscript{N}1 reaction, which proceeds through a two-step mechanism involving the formation of a carbocation intermediate. libretexts.org The stability of this carbocation is a crucial factor, with more substituted carbocations being more stable and thus favoring the S\textsubscript{N}1 pathway. youtube.com The choice of solvent is also critical; polar protic solvents can stabilize the carbocation intermediate, accelerating S\textsubscript{N}1 reactions, while polar aprotic solvents favor S\textsubscript{N}2 reactions. uci.edulibretexts.org

Table 1: Factors Influencing the Mechanism of Nucleophilic Substitution of Alkyl Halides by Dithiolanes

| Factor | Favors S\textsubscript{N}1 | Favors S\textsubscript{N}2 |

| Alkyl Halide Structure | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary |

| Nucleophile | Weak | Strong |

| Solvent | Polar Protic | Polar Aprotic |

| Leaving Group | Good (weak bases) | Good (weak bases) |

This table is a generalized summary based on established principles of organic chemistry.

1,3-Dithiolanes can be formed through the reaction of a carbonyl compound (an aldehyde or a ketone) with 1,2-ethanedithiol (B43112), typically in the presence of a Lewis or Brønsted acid catalyst. organic-chemistry.org This reaction is a valuable method for protecting carbonyl groups in organic synthesis due to the high stability of the resulting dithiolane ring under both acidic and basic conditions. asianpubs.org

Conversely, 2-ethoxy-1,3-dithiolane (B15442688) has been shown to react with aldehydes and ketones in the presence of a mercury(II) chloride catalyst to yield 2-substituted and 2,2-disubstituted 1,3-dithiolanes, respectively. oup.com This provides an alternative route for the synthesis of these compounds. oup.com

Oxidative Transformations

The sulfur atoms in 2-methyl-2-pentyl-1,3-dithiolane are susceptible to oxidation, leading to the formation of sulfoxides and other oxidized species.

Formation of Sulfoxides with Oxidizing Agents (e.g., m-CPBA)

The oxidation of 1,3-dithiolanes with oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can yield the corresponding monosulfoxides. chemicalbook.com The reaction is initiated by the electrophilic oxygen of the peroxyacid reacting with the nucleophilic sulfur atom of the dithiolane. libretexts.org This process is often stereoselective. rsc.org The mechanism is believed to be concerted, occurring through a "butterfly" transition state. masterorganicchemistry.com

The oxidation of 1,3-dithianes, which are structurally similar to 1,3-dithiolanes, with m-CPBA in diethyl ether has been shown to be a favorable method for producing the corresponding 1,3-dithiane (B146892) 1,3-dioxide. rsc.org

Table 2: Common Oxidizing Agents for Dithiolane Oxidation

| Oxidizing Agent | Abbreviation | Typical Product |

| meta-Chloroperoxybenzoic acid | m-CPBA | Sulfoxide (B87167) |

| Sodium periodate | NaIO\textsubscript{4} | Sulfoxide |

| Ozone | O\textsubscript{3} | Sulfoxide/Dioxide |

This table provides examples of common oxidizing agents used for the oxidation of dithiolanes and related compounds.

Disproportionation Reactions of Oxidized Dithiolanes

Disproportionation is a type of redox reaction where a species of an intermediate oxidation state is converted into two different species, one with a higher and one with a lower oxidation state. wikipedia.orgyoutube.comkhanacademy.org In the context of oxidized dithiolanes, such as sulfoxides, these intermediates can potentially undergo further reactions, including disproportionation, under certain conditions.

For example, the reaction of 1,3-dithiolane 1,3-dioxides with nucleophiles like benzenethiol (B1682325) can lead to a variety of products, including ring-opening products and various reduction products, indicating the complex reactivity of these oxidized species. rsc.orgrsc.org While specific studies on the disproportionation of 2-methyl-2-pentyl-1,3-dithiolane sulfoxide are not detailed in the provided search results, the general principles of disproportionation reactions suggest that under appropriate conditions, the sulfoxide could potentially react to form both a more oxidized species (a sulfone) and a less oxidized species (the parent dithiolane).

Asymmetric Oxidation via Biocatalysis (e.g., Engineered Yeast and E. coli)

The asymmetric oxidation of 2,2-disubstituted 1,3-dithiolanes and dithianes to produce enantiomerically enriched monosulfoxides has been successfully achieved using engineered microorganisms. nih.gov While specific studies on 2-methyl-2-pentyl-1,3-dithiolane are not extensively documented, research on analogous 2,2-disubstituted dithiolanes provides significant insights into the potential of biocatalytic methods for this class of compounds.

Engineered strains of Escherichia coli and the common baker's yeast, Saccharomyces cerevisiae, have been at the forefront of these investigations. nih.gov These microorganisms are often engineered to overexpress specific monooxygenase enzymes, such as cyclohexanone (B45756) monooxygenase (CHMO), which are capable of catalyzing the stereoselective oxidation of sulfur atoms. nih.gov The fermentation processes are typically conducted in simple shake flasks, making them accessible in standard chemical laboratories. nih.gov

The success of these biotransformations is dependent on several factors, including the substrate structure and the specific microbial strain used. For 2,2-disubstituted dithiolanes, the enzymatic oxidation can lead to products with high enantiomeric and diastereomeric purity. nih.gov Control experiments using the host organisms without the engineered enzymes have shown that native oxidases contribute minimally to the observed reactions, underscoring the role of the specifically introduced monooxygenase. nih.gov

The general applicability of this method suggests that 2-methyl-2-pentyl-1,3-dithiolane would be a viable substrate for such asymmetric oxidation, likely yielding chiral monosulfoxides. The stereochemical outcome would be dictated by the active site topology of the particular monooxygenase employed.

Autooxidative Condensation Mechanisms of Lithiated Dithianes/Dithioacetals

The treatment of 2-substituted 1,3-dithianes with organolithium reagents, such as n-butyllithium (n-BuLi), followed by exposure to air, can lead to an autooxidative condensation reaction. uobasrah.edu.iqorganic-chemistry.org This process has been extensively studied for 2-aryl-1,3-dithianes, which upon lithiation and aerobic oxidation, yield highly functionalized α-thioether ketones and orthothioesters. uobasrah.edu.iqorganic-chemistry.orgnih.gov

The mechanism is believed to be initiated by the autoxidation of the 2-lithio-1,3-dithiane intermediate. uobasrah.edu.iqorganic-chemistry.org This leads to the formation of a highly reactive thioester, which then undergoes condensation with additional molecules of the lithiated dithiane. uobasrah.edu.iqorganic-chemistry.org For 2-aryl derivatives, this typically involves the condensation of three dithiane molecules. uobasrah.edu.iq

When this methodology is extended to 2-alkyl substituted 1,3-dithianes, a similar autooxidative process is observed. uobasrah.edu.iq However, the reaction often halts after the initial condensation steps. The formation of an enolizable position on the condensation intermediate can lead to competitive deprotonation, which hampers the subsequent condensation of a third dithiane unit. uobasrah.edu.iq For instance, the autooxidation of some 2-alkyl-1,3-dithianes yields the corresponding condensation products in moderate yields (up to 27%). uobasrah.edu.iq The presence of bulky substituents, such as a tert-butyl group, can further alter the reaction's course, leading to the formation of a dithioester as the primary identified product. uobasrah.edu.iq

This autooxidative condensation has also been successfully applied to benzaldehyde (B42025) dithioacetals, yielding analogous α-thioether ketones and orthothioesters in good yields. uobasrah.edu.iqorganic-chemistry.orgnih.gov

Deprotonation Chemistry and Carbanion Generation

Acidity of α-Sulfur Hydrogens and Anion Formation

The hydrogen atom at the C2 position of 1,3-dithianes and 1,3-dithiolanes, situated between two sulfur atoms, exhibits enhanced acidity compared to typical alkyl C-H bonds. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comyoutube.comkhanacademy.orggwu.edu This increased acidity is attributed to the ability of the adjacent sulfur atoms to stabilize the resulting carbanion through inductive effects and d-orbital participation. The pKa values for the α-hydrogens of various carbonyl-related compounds highlight this trend. For instance, the pKa of α-hydrogens in ketones is typically around 19-21, while for aldehydes, it is around 16-18. libretexts.org Thioesters are generally more acidic than their oxygen ester counterparts. masterorganicchemistry.com

For 1,3-dithianes, the pKa of the C2 proton is approximately 31, indicating that a strong base is required for deprotonation. organic-chemistry.org The resulting 2-lithio-1,3-dithiane is a key intermediate in umpolung (reactivity inversion) chemistry, serving as a synthetic equivalent of an acyl anion. The stability of this carbanion is a crucial factor in its synthetic utility.

Reactivity of Lithiated 2-Methyl-2-pentyl-1,3-dithiolane and Analogues

The reactivity of lithiated 1,3-dithianes has been a cornerstone of organic synthesis since the pioneering work of Corey and Seebach. These organolithium species are potent nucleophiles that react with a wide array of electrophiles.

The formation of sulfenic acid (RSOH) intermediates is a known phenomenon in the oxidation of thiols and the hydrolysis of disulfides. nih.gov These transient species are highly reactive and can participate in various subsequent reactions, including further oxidation or reaction with other nucleophiles. nih.govnih.gov In some biological contexts, sulfenic acids are formed through the reaction of cysteine thiolates with peroxides. nih.gov The metabolic activation of certain sulfur-containing prodrugs has also been shown to proceed through a sulfenic acid intermediate. nih.gov

However, the direct generation of sulfenic acid intermediates from the deprotonation of 2,2-dialkyl-1,3-dithiolanes is not a well-documented pathway in the chemical literature. The typical reactivity of the corresponding lithiated species involves nucleophilic attack on electrophiles, rather than rearrangement to form a sulfenic acid. While theoretically possible under specific oxidative conditions following deprotonation, there is a lack of direct evidence or established mechanisms for such a transformation for this class of compounds.

Lithiated 1,3-dithianes readily undergo C-C bond formation with a variety of electrophiles. researchgate.netorganicchemistrydata.org Common electrophiles include alkyl halides, epoxides, carbonyl compounds, and arenesulfonates of primary alcohols. nih.govorganicchemistrydata.org The reaction with arenesulfonates is noteworthy as it provides an efficient method for the alkylation of 2-lithio-1,3-dithianes at room temperature, yielding 2-alkyl derivatives in high yields. nih.gov

While the primary mode of reactivity for lithiated dithianes is nucleophilic addition, rearrangement reactions can occur under certain conditions, particularly with more complex substrates or when specific functional groups are present. uobasrah.edu.iqmasterorganicchemistry.comlibretexts.orgorganic-chemistry.orgresearchgate.netwikipedia.orgmasterorganicchemistry.com For example, a Pummerer-type rearrangement has been induced in a lithiated dithiane oxide intermediate by treatment with trifluoroacetic anhydride. uobasrah.edu.iqresearchgate.net This led to the formation of a novel leaving group and subsequent migration of an alkyl group from a boron atom. uobasrah.edu.iqresearchgate.net

However, specific studies detailing the rearrangement reactions of 2-lithio-2-alkyl-1,3-dithiolanes, such as the lithiated analogue of 2-methyl-2-pentyl-1,3-dithiolane (if it could be formed), are scarce. The general literature on rearrangements of organolithium compounds is vast, but direct examples pertaining to this specific class of dithiolane are not prevalent. The stability of the 2-lithio-1,3-dithiane ring system generally disfavors spontaneous rearrangement under standard reaction conditions for nucleophilic additions.

Ring Fragmentation and Rearrangement Reactions

The 1,3-dithiolane ring system, a five-membered heterocycle containing two sulfur atoms, exhibits a range of reactivity, particularly in response to bases and thermal conditions. These reactions often involve the cleavage or reorganization of the heterocyclic ring, leading to structurally diverse products. This section focuses on base-mediated fragmentation pathways and thermal rearrangement reactions of oxidized dithiolane derivatives.

Base-Mediated Ring Fragmentation of 1,3-Dithiolanes

In contrast to their six-membered 1,3-dithiane counterparts which are readily deprotonated at the C(2) position to form stable carbanions useful in synthesis, 1,3-dithiolanes often undergo ring fragmentation upon treatment with a strong base. acs.org This fragmentation is a key chemical behavior differentiating the five-membered and six-membered dithioacetal systems. The course of the reaction is highly dependent on the substitution pattern of the dithiolane ring and the specific reaction conditions employed. acs.org

Formation of Dithiocarboxylate Anions and Ethylene (B1197577) Gas

A primary pathway in the base-mediated reaction of 1,3-dithiolanes is the fragmentation of the ring structure. This process is initiated by the deprotonation at the C(2) position. The resulting anion is unstable and readily undergoes a cycloreversion reaction, breaking the C(2)-S and the C(4)-C(5) bonds. This fragmentation yields a dithiocarboxylate anion and a molecule of ethylene gas. acs.org

Recent studies have leveraged this fragmentation for the one-pot synthesis of dithioesters. For instance, the treatment of 2-aryl-1,3-dithiolanes with a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) in cyclopentyl methyl ether (CPME) at 100 °C leads to the rapid formation of the corresponding aryl-dithiocarboxylate anion within minutes. acs.org This reactive intermediate can then be trapped in situ by the addition of an electrophile, such as an alkyl halide, to furnish a variety of dithioesters in good yields. acs.orgacs.org

Influence of Substituents and Reaction Conditions on Fragmentation

The outcome of the base-mediated reaction of 1,3-dithiolanes is critically influenced by the choice of base, solvent, and, most importantly, the nature of the substituents on the dithiolane ring. acs.org The selective deprotonation at C(2), which leads to the desired fragmentation, must be carefully controlled, as deprotonation at other positions, such as C(4), can lead to different products like thioaldehydes and vinyl thiolates. acs.org

The substituent at the C(2) position plays a pivotal role in directing the reaction pathway. While 2-aryl-1,3-dithiolanes efficiently undergo fragmentation to form dithiocarboxylates, the reaction of 2-alkyl-substituted dithiolanes can be more complex. acs.org For example, the reaction of 2-cyclohexyl-1,3-dithiolane under similar basic conditions did not yield the expected dithiocyclohexanecarboxylate. Instead, it produced a ketene (B1206846) dithioacetal derivative, indicating a different reaction mechanism is operative for certain alkyl substituents. acs.org Furthermore, for the successful synthesis of dithioesters from the fragmentation, the reaction time and the nature of the trapping agent (e.g., alkyl bromide) are also important parameters that need optimization. acs.org

| C(2)-Substituent | Reaction Conditions | Primary Product Type |

|---|---|---|

| Aryl (e.g., Phenyl) | LiHMDS, CPME, 100 °C | Dithioester (after trapping) |

| Cyclohexyl | LiHMDS, CPME, 100 °C | Ketene Dithioacetal Derivative |

| Alkyl (with no α-hydrogen) | LiHMDS, CPME, 100 °C (prolonged time) | Dithioester (after trapping) |

Fragmentation of 2-Acetylmethylene-1,3-dithiolanes

Information regarding the specific base-mediated fragmentation of 2-acetylmethylene-1,3-dithiolanes could not be located in the consulted research literature. This class of compounds represents a specific type of ketene dithioacetal, and their reactivity under basic conditions may be complex, potentially involving reactions at the acetyl group in addition to or instead of ring fragmentation.

Thermal Ring Expansion of 1,3-Dithiolane 1-Oxides

The oxidation of one of the sulfur atoms in the 1,3-dithiolane ring to a sulfoxide creates a new functional group and alters the ring's reactivity. While information on other sulfur heterocycles exists, specific details on the purely thermal ring expansion of 1,3-dithiolane 1-oxides were not available in the reviewed sources. Chemical-reagent-mediated ring expansion has been noted, such as the treatment of 1,3-dithiolane with WCl₆ in DMSO to yield a dithiin, but this is not a thermal process. chemicalbook.com

Concerted H-Shift Mechanisms

Detailed mechanistic studies specifically describing a concerted H-shift mechanism for the thermal ring expansion of 1,3-dithiolane 1-oxides could not be found in the available literature. Concerted mechanisms, such as acs.orgresearchgate.net-sigmatropic rearrangements, are known for other types of sulfoxides, like allylic sulfoxides, where they proceed through ordered, cyclic transition states. researchgate.net Similarly, thermal fragmentation of other cyclic sulfoxides has been proposed to involve concerted steps like a 1,3-H shift with concurrent ring opening. researchgate.net However, the direct application of these specific mechanistic models to the thermal rearrangement of 1,3-dithiolane 1-oxides is not documented in the searched scientific literature.

Formation of Vinylthioethylsulfenic Acid Intermediates

The oxidation of 2,2-disubstituted-1,3-dithiolanes, such as 2-methyl-2-pentyl-1,3-dithiolane, can proceed through a series of complex intermediates. While direct studies on this specific compound are not prevalent, research on analogous structures suggests that oxidation can lead to the formation of a transient vinylthioethylsulfenic acid intermediate. This process is initiated by the oxidation of one of the sulfur atoms to a sulfoxide. A subsequent thermal or acid-catalyzed elimination reaction, akin to a Pummerer-type rearrangement, can then occur. In this proposed mechanism, the sulfoxide undergoes rearrangement, leading to the cleavage of a carbon-sulfur bond and the formation of a sulfenic acid moiety and a vinyl sulfide (B99878) group within the same molecule. The stability of this intermediate is typically low, and it readily participates in further reactions.

Subsequent Ring-Closure Processes to 5,6-Dihydro-1,4-dithiines

Following its formation, the vinylthioethylsulfenic acid intermediate is poised for intramolecular cyclization. The nucleophilic sulfenic acid group can attack the electron-rich double bond of the vinyl sulfide. This intramolecular addition reaction results in the formation of a new six-membered ring containing two sulfur atoms, yielding a 5,6-dihydro-1,4-dithiine derivative. The specific substitution pattern on the resulting dihydrodithiine would be determined by the nature of the substituents at the C2 position of the original dithiolane. This ring expansion from a five-membered dithiolane to a six-membered dihydrodithiine represents a significant structural transformation driven by the initial oxidation event.

Photochemical Transformations

The photochemical behavior of 1,3-dithiolanes involves the absorption of ultraviolet light, which can induce cleavage of the carbon-sulfur bonds. For a compound like 2-methyl-2-pentyl-1,3-dithiolane, the process is thought to be initiated by the excitation of a non-bonding electron on one of the sulfur atoms to an antibonding orbital. This excited state is unstable and can lead to homolytic cleavage of a C-S bond, generating a diradical species. Alternatively, heterolytic cleavage can occur, though this is less common in non-polar solvents. The initial bond scission is the primary step in the quantum conversion process, transforming light energy into chemical potential energy stored in the reactive intermediates. Evidence suggests that the primary products of the photolysis of similar disulfide rings in solution can include thiols and sulfenic acids. escholarship.org

In the presence of an electron acceptor and oxygen, the photochemical reactions of 2,2-disubstituted-1,3-dithiolanes can become more complex. Upon photoexcitation, the dithiolane can transfer an electron to the acceptor, forming a radical cation. This highly reactive intermediate can then react with molecular oxygen, which is often present in solution. The interaction with oxygen can lead to the formation of a superoxide (B77818) anion (O₂⁻). The dithiolane radical cation itself can undergo various reactions, including C-S bond cleavage or reaction with other nucleophiles present in the system. The involvement of these radical ions and reactive oxygen species can lead to a variety of oxidation products, diverging from the pathways observed in their absence.

Reactions with Organometallic Reagents

While the specific reactivity of lithiated 2-methyl-2-pentyl-1,3-dithiolane with trialkylboranes is not extensively documented, the well-studied chemistry of the closely related 1,3-dithianes provides a strong model for this transformation. The process begins with the deprotonation of a 1,3-dithiane at the C2 position using a strong base like n-butyllithium, creating a nucleophilic carbanion. This lithiated dithiane then reacts with a trialkylborane (R₃B) to form a tetracoordinate borate (B1201080) complex.

This "ate" complex is unstable and undergoes a spontaneous 1,2-migration, where one of the alkyl groups from the boron atom migrates to the adjacent carbon atom (the former C2 of the dithiane ring). This migration is driven by the desire to alleviate the negative charge on the boron and results in the displacement of one of the thioether groups of the dithiane ring, which acts as a leaving group. tandfonline.comcardiff.ac.uk The initial product is an α-boryl thioether.

Further migrations of alkyl groups from the boron to the carbon can be induced, particularly with certain substrates and reaction conditions. For instance, studies on 2-substituted-1,3-dithiane oxides have shown that multiple migrations are possible. cardiff.ac.uktandfonline.com The reaction of a lithiated 2-methoxy-1,3-dithiane-1-oxide with a trialkylborane resulted in two migrations, displacing both the methoxy (B1213986) group and the thiolate unit of the ring to ultimately yield a dialkyl ketone after oxidation. tandfonline.comcardiff.ac.uktandfonline.com A third migration could even be induced through a Pummerer rearrangement prior to the final oxidation step. tandfonline.comcardiff.ac.uk The final products of these reaction sequences are typically obtained after an oxidative workup (e.g., with hydrogen peroxide and sodium hydroxide), which cleaves the carbon-boron and remaining carbon-sulfur bonds to yield alcohols or carbonyl compounds. tandfonline.com

Umpolung Reactivity in Organometallic Systems

The concept of "umpolung," or polarity inversion, represents a powerful strategy in organic synthesis, allowing for the formation of carbon-carbon bonds that would be otherwise inaccessible through conventional synthetic routes. In this context, 2-Methyl-2-pentyl-1,3-dithiolane serves as a masked carbonyl equivalent, where the typically electrophilic carbonyl carbon is transformed into a nucleophilic species. This transformation is most commonly achieved through the use of organometallic reagents, particularly organolithium compounds.

The key to the umpolung reactivity of 2-substituted 1,3-dithiolanes and their six-membered ring counterparts, 1,3-dithianes, lies in the acidity of the C-H bond at the 2-position of the dithioacetal ring. The adjacent sulfur atoms stabilize the resulting carbanion, facilitating its formation upon treatment with a strong base. While 2-monosubstituted dithiolanes and dithianes are readily deprotonated at the C2 position, the reactivity of 2,2-disubstituted derivatives like 2-Methyl-2-pentyl-1,3-dithiolane under similar conditions does not lead to the formation of a C2-anion, as there are no protons to be abstracted at this position.

However, the principles of umpolung are foundational to the synthesis and subsequent reactions of such compounds. The introduction of the methyl and pentyl groups at the C2 position often relies on the very umpolung reactivity of a simpler dithiolane precursor. The general strategy involves the deprotonation of 1,3-dithiolane itself, followed by sequential alkylation with appropriate electrophiles (e.g., methyl iodide and pentyl bromide) to furnish the 2,2-disubstituted product.

While 2-Methyl-2-pentyl-1,3-dithiolane itself does not possess a proton at the C2 position for direct umpolung reactivity, understanding the organometallic systems that lead to its formation is crucial. The reaction of a 2-lithio-1,3-dithiolane intermediate with an electrophile is a cornerstone of this chemistry. For instance, the reaction of 2-lithio-2-methyl-1,3-dithiolane with a pentyl halide would be a direct route to the target molecule.

The stability and reactivity of the lithiated intermediate are influenced by several factors, including the solvent, temperature, and the nature of the organolithium base used. Tetrahydrofuran (B95107) (THF) is a commonly employed solvent as it effectively solvates the lithium cation. Reactions are typically conducted at low temperatures (e.g., -78 °C to 0 °C) to prevent side reactions.

The subsequent reaction of the generated carbanion with an electrophile is generally efficient. A wide range of electrophiles can be employed, leading to a diverse array of products. The table below illustrates the general reactivity of 2-lithio-1,3-dithiolane derivatives with various electrophiles, which is the basis for the synthesis of compounds like 2-Methyl-2-pentyl-1,3-dithiolane.

| Electrophile | Product Type | General Reaction Scheme |

| Alkyl Halide (R'-X) | 2-Alkyl-1,3-dithiolane | |

| Aldehyde (R'CHO) | α-Hydroxyalkyl-1,3-dithiolane | |

| Ketone (R'COR'') | α-Hydroxyalkyl-1,3-dithiolane | |

| Epoxide | β-Hydroxyalkyl-1,3-dithiolane | |

| Carbon Dioxide (CO2) | 2-Carboxy-1,3-dithiolane |

Note: The table represents the general reactivity of 2-lithio-1,3-dithiolane derivatives, which is the synthetic precursor to 2-Methyl-2-pentyl-1,3-dithiolane.

Mechanistic investigations into the deprotonation and subsequent alkylation of 1,3-dithiolanes have shown that the reaction proceeds through a carbanionic intermediate stabilized by the adjacent sulfur atoms. The role of the lithium cation is also significant, as it coordinates with the sulfur atoms and influences the stereochemical outcome of the reaction in chiral systems.

Applications of 2 Methyl 2 Pentyl 1,3 Dithiolane and Dithiolane Derivatives in Organic Synthesis

Role as Carbonyl Protecting Groups

Dithiolanes are highly valued as protecting groups due to their stability across a wide range of reaction conditions, including both acidic and basic environments. asianpubs.orgmdpi.com This stability allows for chemical modifications on other parts of a molecule without affecting the protected carbonyl group.

The strategic incorporation of dithiolane protecting groups is a cornerstone of many multi-step total syntheses of natural products and other complex organic molecules. asianpubs.orgmdpi.com Their stability under both acidic and basic conditions makes them ideal for sequences involving various reagents. researchgate.net For instance, an acetyl group can serve as a protecting group for an amine, preventing it from undergoing unwanted side reactions during a synthetic sequence. This concept of using protecting groups is crucial for achieving better control during the intermediate steps of a synthesis, with the protecting group typically being removed at the end when it is no longer needed.

In the synthesis of complex molecules, such as peptides, protecting groups like the tert-butyloxycarbonyl (Boc) group are widely used for amines due to their resistance to catalytic hydrogenolysis and basic hydrolysis. mdpi.com Similarly, dithiolanes protect carbonyls, enabling transformations elsewhere in the molecule. The synthesis of 1,2-dithiolane (B1197483) modified self-assembling peptides showcases the integration of dithiolane chemistry within solid-phase peptide synthesis, a multi-step process. nih.gov This involves the on-resin coupling of a dithiolane precursor and subsequent deprotection steps to yield the final modified peptide. nih.gov The use of dithiolanes as protecting groups is a common procedure in such multi-step syntheses. researchgate.net

While the stability of dithiolanes is an asset, their efficient and selective removal is equally critical. The regeneration of the parent carbonyl compound from the dithiolane, a process known as deprotection, is not always straightforward and has prompted the development of numerous methodologies. wikipedia.orgasianpubs.org

Oxidative cleavage represents a common and effective strategy for dithiolane deprotection.

IBX (2-Iodoxybenzoic acid): This hypervalent iodine reagent is effective for the cleavage of dithianes and the hydrolysis of thioacetals/thioketals to their corresponding carbonyl compounds under neutral conditions in water. organic-chemistry.orgorganic-chemistry.org IBX can also facilitate the oxidative cleavage of C-C bonds in 1,3-diols to produce 1,2-diketones. organic-chemistry.org The reaction is often carried out in DMSO and is tolerant of various sensitive protecting groups. organic-chemistry.org

Selectfluor: This electrophilic fluorinating agent has been successfully used for the cleavage of 1,3-dithianes. organic-chemistry.org It also functions as a potent oxidant for other functional groups. wikipedia.org

Hydrogen Peroxide/Iodine (H₂O₂/I₂): A mild and environmentally friendly protocol for the deprotection of 1,3-dithianes and 1,3-dithiolanes utilizes 30% aqueous hydrogen peroxide activated by a catalytic amount of iodine (5 mol%). organic-chemistry.orgthieme-connect.comresearchgate.net This reaction is often performed in an aqueous micellar system using sodium dodecyl sulfate (B86663) (SDS) to enhance solubility and efficiency. organic-chemistry.orgthieme-connect.com The method operates under neutral conditions and shows excellent tolerance for a variety of other protecting groups, preventing overoxidation. organic-chemistry.orgresearchgate.net The combination of H₂O₂ and I₂ has been shown to promote the deprotection of dithianes in the presence of a surfactant. researchgate.net Optimization studies revealed that using 0.45 mL of 30% H₂O₂ with 5 mol% I₂ per millimole of substrate gives high yields in short reaction times. thieme-connect.com

Table 1: Deprotection of Dithiolanes via Oxidative Cleavage

| Oxidant System | Substrate Type | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| IBX/β-cyclodextrin | Thioacetals/Thioketals | Water, Room Temp. | Excellent | organic-chemistry.org |

| H₂O₂/I₂/SDS | 1,3-Dithianes & 1,3-Dithiolanes | Water, Room Temp. | up to 95% | organic-chemistry.orgthieme-connect.com |

Advanced Deprotection Methodologies

Lewis and Brønsted Acid-Mediated Deprotection

Both Lewis and Brønsted acids can catalyze the deprotection of dithiolanes.

Lewis Acids: Various Lewis acids have been reported to deprotect tert-butoxycarbonyl (Boc) protected amines, a process that mirrors dithiolane deprotection in its reliance on acid catalysis. acsgcipr.org Examples include iron(III), SnCl₄, ZnBr₂, and AlCl₃. acsgcipr.org The mechanism involves coordination of the Lewis acid, followed by fragmentation. acsgcipr.org It's important to note that many Lewis acids can hydrolyze to form protic acids, which may be the true catalytic species. acsgcipr.org Zinc bromide (ZnBr₂), for instance, has been used for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile groups. nih.gov

Brønsted Acids: A mixture of polyphosphoric acid (PPA) and acetic acid provides a simple and mild method for the deprotection of 1,3-dithianes and 1,3-dithiolanes at temperatures between 20-45 °C. asianpubs.org Interestingly, PPA alone gives very low yields, highlighting the crucial role of acetic acid in this procedure. asianpubs.org Deep eutectic solvents based on p-toluenesulfonic acid have also been developed as efficient and sustainable media for N-Boc deprotection, acting as both the solvent and the catalyst. mdpi.com The mechanism involves protonation of the carbamate (B1207046) oxygen by the Brønsted acid, leading to cleavage. mdpi.com

In a push towards greener chemistry, solvent-free methods have been developed.

Mercury(II) Nitrate (B79036) Trihydrate: This reagent allows for the deprotection of a variety of 1,3-dithianes and 1,3-dithiolanes in the solid state. mdpi.com The method is remarkably fast, with reaction times of 1-4 minutes, and provides excellent yields under mild conditions. mdpi.com Despite its efficiency, the use of a toxic mercury reagent is a significant drawback from an environmental perspective. mdpi.com

Mechanochemical Methods: Ball milling with p-toluenesulfonic acid has been shown to be an effective solvent-free method for the deprotection of N-Boc groups, a process that could potentially be applied to dithiolanes. researchgate.net

Photochemical methods offer a mild alternative for dithiolane cleavage. The deprotection of 1,3-dithianes can be achieved by irradiation in the presence of a sensitizer. acs.orgconicet.gov.ar The mechanism often involves a single-electron transfer (SET) from the dithiane to the excited sensitizer, forming a dithiane radical cation. acs.org This radical cation can then fragment. Studies suggest that molecular oxygen is essential for the photodeprotection process, and the superoxide (B77818) anion may be the key species driving the reaction. acs.orgconicet.gov.ar

Dithiolanes as Acyl Anion Equivalents (Umpolung Strategy)

The concept of "Umpolung," or polarity inversion, is a powerful strategy in organic synthesis that reverses the typical electrophilic nature of a functional group. youtube.com In the context of carbonyl compounds, where the carbonyl carbon is normally an electrophile, the use of dithiolane and dithiane protecting groups allows this carbon to function as a nucleophile. youtube.comuwindsor.ca This is achieved by converting an aldehyde or ketone into a 1,3-dithiolane (B1216140) or 1,3-dithiane (B146892). The protons on the carbon between the two sulfur atoms (the C-2 position) become acidic (pKa ≈ 31) and can be removed by a strong base, such as n-butyllithium, to form a carbanion. youtube.comresearchgate.net This stabilized carbanion, known as a 2-lithio-1,3-dithiane or dithiolane, serves as an "acyl anion equivalent"—a masked nucleophilic form of a carbonyl group. uwindsor.caacs.org This strategy enables the formation of carbon-carbon bonds that would otherwise be impossible through conventional carbonyl chemistry. youtube.com

Alkylation of 2-Lithio-1,3-Dithianes/Dithiolanes with Electrophilesresearchgate.netnih.govchemrxiv.orgmdpi.com

Once generated, the 2-lithio-1,3-dithiane/dithiolane anion is a potent nucleophile that readily reacts with a wide range of electrophiles in carbon-carbon bond-forming reactions. researchgate.netacs.org This alkylation step is a cornerstone of dithiane chemistry. Suitable electrophiles include primary alkyl halides and arenesulfonates. organic-chemistry.org For instance, benzenesulfonates of primary alcohols react efficiently with 2-lithio-1,3-dithianes at room temperature to produce 2-alkyl derivatives in high yields. organic-chemistry.org The reaction of 2-lithio-1,3-dithianes with nitroarenes can also lead to conjugate addition products. researchgate.net

The general process involves the deprotonation of the dithiane or dithiolane with a strong base like n-butyllithium in an inert solvent such as tetrahydrofuran (B95107) (THF) at low temperatures. researchgate.netorganic-chemistry.org The subsequent addition of an electrophile leads to the formation of a new carbon-carbon bond at the C-2 position. The dithioacetal group can then be hydrolyzed back to a carbonyl group using various methods, unveiling the ketone functionality in the final product. uwindsor.ca

Table 1: Examples of Electrophiles in the Alkylation of 2-Lithio-1,3-dithianes

| 2-Lithio-1,3-dithiane Derivative | Electrophile | Resulting Product Type | Reference |

|---|---|---|---|

| 2-Lithio-1,3-dithiane | Primary Alkyl Benzenesulfonate | 2-Alkyl-1,3-dithiane | organic-chemistry.org |

| 2-Phenyl-2-lithio-1,3-dithiane | Primary Alkyl Benzenesulfonate | 2-Alkyl-2-phenyl-1,3-dithiane | organic-chemistry.org |

| 2-Lithio-1,3-dithiane | Nitroarenes | 2-(Nitroaryl)-1,3-dithiane | researchgate.net |

Synthesis of Complex Carbonyl Compounds (e.g., α-amino ketones, β-hydroxyketones)researchgate.net

The Umpolung strategy using dithiolanes is instrumental in the synthesis of more complex and highly functionalized carbonyl compounds, which are valuable in medicinal chemistry and natural product synthesis. rsc.orgorganic-chemistry.org

β-Hydroxyketones: These compounds can be synthesized by reacting a 2-lithio-1,3-dithiolane with an epoxide. The lithiated dithiolane acts as the nucleophile, opening the epoxide ring to form a β-hydroxy dithioacetal. Subsequent deprotection of the dithioacetal moiety yields the target β-hydroxyketone. An alternative approach is the reaction with an aldehyde, which, after deprotection, also furnishes a β-hydroxyketone, a product typical of an aldol (B89426) reaction. The use of a dithiolane allows for a controlled coupling that avoids self-condensation issues sometimes encountered in traditional aldol reactions. Highly diastereoselective reductions of β-hydroxyketones can yield 1,3-diols, which are common motifs in polyketide natural products. youtube.com

α-Amino Ketones: The synthesis of α-amino ketones is of significant pharmacological interest, as this motif is present in several protease inhibitors. researchgate.net While direct amination of lithiated dithianes can be challenging, they serve as crucial precursors. A common route involves the synthesis of a ketone via the dithiolane Umpolung strategy, followed by α-functionalization. For example, a ketone can be α-brominated and then subjected to nucleophilic substitution with an amine to yield the α-amino ketone. organic-chemistry.org More advanced methods involve the direct synthesis of N-protected α-amino ketones from N-protected α-amino acids by reacting an activated ester with organometallic reagents. organic-chemistry.org The dithiolane methodology provides a reliable way to construct the keto-carbon backbone required for these subsequent transformations.

Preparation of Dithioester Derivatives via Fragmentationmdpi.comorganic-chemistry.org

Dithioesters are valuable intermediates in organic chemistry, notably as chain transfer agents in RAFT polymerization and as precursors for synthesizing various heterocycles. nih.govnih.gov A modern and efficient method for preparing dithioesters involves the base-mediated ring fragmentation of 2-substituted-1,3-dithiolanes. acs.orgresearchgate.net

In this one-pot process, 2-aryl-1,3-dithiolanes undergo ring fragmentation when treated with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) at elevated temperatures. nih.govacs.org This fragmentation generates an aryl-dithiocarboxylate anion. acs.org This reactive anion is then trapped in a second step by adding an electrophile, such as an alkyl halide or a diaryliodonium salt, to furnish a diverse library of dithioesters in good yields. nih.govacs.org While this reaction is well-documented for 2-aryl derivatives, the reaction of 2-alkyl-1,3-dithiolanes can sometimes lead to side products like ketene (B1206846) dithioacetals. acs.org

Table 2: Synthesis of Dithioesters from 2-Aryl-1,3-dithiolanes

| Starting Dithiolane | Base | Electrophile | Product Type | Reference |

|---|---|---|---|---|

| 2-Aryl-1,3-dithiolane | LiHMDS | Alkyl Halide | Aryl Dithioester | acs.org |

Strategic Building Blocks in Complex Molecule Synthesis

The reliability and versatility of dithiolane chemistry make these compounds strategic building blocks in the assembly of complex molecular architectures, including natural products and diverse heterocyclic systems.

Application in Natural Product Total Synthesisresearchgate.netacs.orgnih.govchemrxiv.orgorganic-chemistry.orgresearchgate.netnih.govresearchgate.net

The use of 2-lithio-1,3-dithiane derivatives as acyl anion equivalents has been a key strategy in the total synthesis of numerous natural products. uwindsor.ca This methodology allows for the creation of key carbon-carbon bonds under mild conditions, preserving sensitive functional groups elsewhere in the molecule. The dithiane group acts as a robust protecting group for a carbonyl, which can be unmasked late in a synthetic sequence. uwindsor.ca

For example, the dithiane Umpolung strategy has been employed in syntheses of complex molecules where a nucleophilic acyl group is required to react with an electrophilic carbon center. This approach has been fundamental in assembling the carbon skeletons of terpenes, macrolides, and alkaloids. youtube.com A concise and diastereoselective formal total synthesis of (+/-)-triptolide, a natural product with a wide range of biological activities, was achieved using a novel cationic cyclization of a 2-alkenyl-1,3-dithiolane precursor as the key step. nih.gov

Synthesis of Diverse Heterocyclic Frameworks (e.g., Pyrazoles)acs.org

Dithiolane derivatives also serve as precursors for various heterocyclic compounds. Pyrazoles, five-membered heterocycles with two adjacent nitrogen atoms, are particularly important scaffolds in medicinal chemistry, found in drugs with anti-inflammatory and anti-cancer properties. mdpi.commdpi.comnih.gov

The connection between dithiolanes and pyrazoles can be established through the dithioesters generated from them. Dithioesters are known precursors for heterocycles like pyrazolopyrimidines. nih.gov The synthesis typically involves a cyclocondensation reaction. A dithioester can react with a bidentate nucleophile like hydrazine (B178648) or its derivatives. mdpi.comnih.gov This reaction leads to the formation of the pyrazole (B372694) ring system. Therefore, the fragmentation of a 2-substituted-1,3-dithiolane provides a pathway to dithioesters, which in turn are converted into valuable pyrazole frameworks, demonstrating the role of dithiolanes as strategic intermediates in heterocyclic synthesis.

Preparation of Bioisosteres (e.g., Bicyclo[1.1.1]pentyl-Containing Dithianes)

In the field of medicinal chemistry, bicyclo[1.1.1]pentanes (BCPs) have garnered significant attention as bioisosteres of phenyl groups and other aromatic rings. nih.govsci-hub.seresearchgate.netresearchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a molecule. The replacement of an aromatic ring with a BCP moiety can lead to improved pharmacological properties, such as enhanced metabolic stability and aqueous solubility, without compromising the compound's potency. nih.govnih.govnih.gov

A general and efficient method has been developed for the synthesis of BCP-containing dithianes, which serve as valuable precursors to BCP analogues of medicinally important diarylketones. nih.govsci-hub.se This transformation involves the reaction of 2-aryl-1,3-dithianes with [1.1.1]propellane. nih.govsci-hub.seresearchgate.net The reaction is scalable and demonstrates a broad substrate scope, accommodating various 2-aryl-1,3-dithianes, including heterocyclic derivatives, to produce novel BCP-dithiane derivatives in good to excellent yields. nih.govsci-hub.se Computational studies suggest that this reaction proceeds through a two-electron pathway, where the 2-aryl-1,3-dithiyl anion acts as a competent nucleophile that adds to [1.1.1]propellane. nih.govsci-hub.se

The significance of this method lies in its ability to provide access to BCP analogues of pharmacophores with established biological activity, thereby filling a gap in synthetic and medicinal chemistry. nih.gov The resulting BCP dithianes are robust and can be further functionalized, demonstrating their utility as versatile building blocks. nih.govsci-hub.se

| Reactant (2-Aryl-1,3-dithiane) | Product (BCP Dithiane) | Yield (%) | Reference |

| 2-Phenyl-1,3-dithiane | 2-(Bicyclo[1.1.1]pentan-1-yl)-2-phenyl-1,3-dithiane | 95 | nih.gov |

| 2-(4-Methoxyphenyl)-1,3-dithiane | 2-(Bicyclo[1.1.1]pentan-1-yl)-2-(4-methoxyphenyl)-1,3-dithiane | 98 | nih.gov |

| 2-(4-Chlorophenyl)-1,3-dithiane | 2-(Bicyclo[1.1.1]pentan-1-yl)-2-(4-chlorophenyl)-1,3-dithiane | 91 | nih.gov |

| 2-(Thiophen-2-yl)-1,3-dithiane | 2-(Bicyclo[1.1.1]pentan-1-yl)-2-(thiophen-2-yl)-1,3-dithiane | 75 | nih.gov |

Conversion to Geminal Difluoromethanes and Esters

The dithiane and dithiolane functional groups are not merely protecting groups; they are versatile intermediates that can be converted into other important functionalities. The BCP-containing dithianes synthesized via the reaction with [1.1.1]propellane demonstrate this chemical robustness through their conversion into geminal difluoromethanes and esters. nih.govsci-hub.se

Conversion to Geminal Difluoromethanes: Geminal difluoromethylene groups are important in medicinal chemistry as they can act as bioisosteres for ketones and improve properties like metabolic stability and binding affinity. A direct conversion of diaryl-1,3-dithiolanes to gem-difluorides can be achieved in good yields by reacting them with a mixture of elemental fluorine and iodine in acetonitrile (B52724) at room temperature. rsc.org Similarly, 2-alkyl-1,3-dithiane derivatives can be treated with BrF₃ to furnish the corresponding 1,1-difluoromethyl alkanes. organic-chemistry.org These methods provide a pathway to transform the dithiane moiety of BCP-dithianes into the valuable gem-difluoro group, creating BCP aryl difluoromethanes which are potential bioisosteres of pharmacologically active diaryl difluoromethanes. nih.gov

Conversion to Esters: The conversion of dithianes to esters typically proceeds through a two-step sequence involving deprotection to the corresponding ketone, followed by an oxidation reaction. nih.gov Deprotection of BCP dithianes to BCP aryl ketones can be accomplished in good yields (75–81%) using established procedures. nih.gov The resulting ketone can then undergo a Baeyer-Villiger oxidation to yield the corresponding ester. nih.gov For instance, a BCP ketone derived from a dithioacetal was transformed into an ester in excellent yield (96%) using meta-chloroperoxybenzoic acid (m-CPBA). nih.gov An alternative route involves the fragmentation of 2-aryl-1,3-dithiolanes to form dithioesters, which can then be converted into esters using alkaline hydrogen peroxide. acs.orgorganic-chemistry.org

| Starting Material | Transformation | Reagents | Product | Yield (%) | Reference |

| BCP Dithiane | Deprotection to Ketone | e.g., N-Chlorosuccinimide, AgNO₃ | BCP Aryl Ketone | 75-81 | nih.gov |

| BCP Aryl Ketone | Baeyer-Villiger Oxidation | m-CPBA | BCP Aryl Ester | 96 | nih.gov |

| Diaryl-1,3-dithiolane | Gem-difluorination | F₂, I₂ | Diaryl-gem-difluoride | Good | rsc.org |

Contributions to Asymmetric Synthesis

Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically enriched form, is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. williams.edu Dithiolane derivatives play a significant role in this field, primarily through their use as chiral auxiliaries and as reactants in stereoselective transformations.

Chiral Auxiliaries and Reagents in Stereocontrol

A chiral auxiliary is an optically active compound that is temporarily incorporated into an achiral substrate to direct a subsequent reaction to form a single enantiomer or diastereomer of the product. ddugu.ac.inyoutube.com The auxiliary is then removed, having fulfilled its role of inducing stereocontrol. youtube.com This approach is powerful because the products are diastereomers, which often allows for easy separation and analysis. williams.edu

Dithiane groups have been effectively used to exert stereocontrol in complex chemical reactions. A notable example is their role in controlling the stereochemical outcome of Prins–pinacol reactions. nih.gov In the synthesis of the 12-oxatricyclo[6.3.1.0²,⁷]dodecane ring system, the reaction of unsaturated α-dithianyl acetals is stereospecific. nih.gov The stereochemical course of the cyclization is governed by the stereoelectronic influence of the dithiane-containing substituent. It was found that the steric bulk of the 1,3-dithiane group was less critical than its electronic properties, which stabilize the key oxocarbenium ion intermediate through hyperconjugation of the axial C–S σ-bond. nih.gov This stabilization dictates whether the reaction proceeds through a boat-like or chair-like transition state, ultimately controlling the relative configuration of the final polycyclic product. nih.gov

Enantioselective Addition Reactions (e.g., with Chiral N-Phosphonyl Imines)

Enantioselective nucleophilic additions to carbon-nitrogen double bonds (imines) are a fundamental method for synthesizing chiral amines. rsc.org Imines bearing electron-withdrawing groups, such as N-phosphonyl or N-carbamoyl groups, are particularly effective electrophiles in these reactions. rsc.orgmdpi.com

A highly diastereoselective umpolung reaction has been reported between 2-lithio-1,3-dithianes and chiral N-phosphonyl imines. mdpi.com This reaction provides α-amino-1,3-dithiane derivatives in high yields with excellent diastereoselectivities, often exceeding 99:1 dr. mdpi.com The high level of stereocontrol is attributed to a cyclic six-membered transition state. mdpi.com This method is synthetically valuable as it allows for the creation of chiral α-amino-1,3-dithianes, which are versatile intermediates. mdpi.com The N-phosphonyl group not only activates the imine for nucleophilic attack but can also simplify purification through a process known as Group-Assisted-Purification (GAP) chemistry. mdpi.comnih.gov

| Nucleophile | Electrophile | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| 2-Lithio-1,3-dithiane | Chiral N-phosphonyl imine | >99:1 | High | mdpi.com |

Chiral Resolution and Absolute Configuration Determination of Dithiolane Derivatives

When a chiral molecule is synthesized as a racemic mixture (an equal mixture of both enantiomers), a process known as chiral resolution is required to separate them. wikipedia.orgyoutube.com This is crucial as enantiomers can have vastly different biological effects. purechemistry.org

Chiral Resolution: For dithiolane derivatives, enantioselective High-Performance Liquid Chromatography (HPLC) has proven to be an effective method for resolution. nih.govmdpi.com For example, the racemic mixture of (1,4-dithiaspiro[4.5]decan-2-yl)methanol, a key building block for biologically active compounds, was successfully separated into its individual enantiomers using (semi)preparative enantioselective HPLC. nih.govmdpi.comunimore.it This chromatographic method can be scaled up to provide practical amounts of the enantiopure dithiolane scaffold for further synthesis. nih.gov

Absolute Configuration Determination: Determining the absolute configuration—the precise three-dimensional arrangement of atoms at a chiral center (designated as R or S)—is essential for understanding a molecule's properties. wikipedia.orgyoutube.com X-ray crystallography is a definitive method for this purpose. purechemistry.orgwikipedia.org The absolute configuration of the resolved (+)-(1,4-dithiaspiro[4.5]decan-2-yl)methanol was determined by chemical correlation. mdpi.com It was used in an enantioselective synthesis to produce a sigma receptor modulator, (+)-BS148. mdpi.com Subsequent X-ray diffraction analysis of a crystal of (+)-BS148 unambiguously established its absolute configuration as (R). mdpi.com By logical extension, the configuration of the starting material, (+)-1, was also assigned as (R). mdpi.com This work provides reliable reference standards for determining the absolute configuration of related chiral 1,3-dithiolane derivatives. nih.govmdpi.com

Advanced Analytical and Computational Studies on 2 Methyl 2 Pentyl 1,3 Dithiolane Systems

Spectroscopic Characterization in Reaction Mechanism Elucidation

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable tools for the structural characterization of 1,3-dithiolane (B1216140) derivatives and for probing their reaction mechanisms. nih.gov In studies of related 1-oxo-1,3-dithiolanes, ¹H and ¹³C NMR spectroscopy have been pivotal in determining the structural features of the products. nih.gov For 2-methyl-2-pentyl-1,3-dithiolane, a detailed analysis of its NMR spectra would provide critical insights into its molecular structure.

The chemical shifts and coupling constants of the protons and carbons in the dithiolane ring and the pentyl group would confirm the connectivity of the molecule. Furthermore, techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to determine the through-space proximity of different protons, offering valuable information about the compound's preferred conformation in solution. In the context of a reaction, monitoring the changes in the NMR spectra over time can help identify the formation of intermediates and the final products, thereby shedding light on the reaction pathway. For instance, the disappearance of reactant signals and the concurrent appearance of product signals, along with any transient signals, can provide kinetic and mechanistic data.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for 2-Methyl-2-pentyl-1,3-dithiolane.

| Atom | Illustrative ¹H Chemical Shift (ppm) | Illustrative ¹³C Chemical Shift (ppm) |

| C2-CH₃ | 1.8 | 25 |

| C2 | - | 55 |

| C4/C5-H | 3.2 | 40 |

| Pentyl-CH₂ | 1.3 - 1.6 | 22 - 32 |

| Pentyl-CH₃ | 0.9 | 14 |

Note: These are hypothetical values for illustrative purposes and would need to be determined experimentally.

Computational Modeling of Reaction Mechanisms

Computational modeling has emerged as a powerful complement to experimental studies, providing detailed insights into reaction mechanisms at a molecular level.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method to investigate the thermodynamics and kinetics of chemical reactions. mdpi.com By calculating the energies of reactants, products, intermediates, and transition states, DFT can map out the entire reaction pathway. researchgate.net For reactions involving 2-methyl-2-pentyl-1,3-dithiolane, DFT calculations could be used to compare the feasibility of different proposed mechanisms. For example, in the deprotection of the dithiolane, DFT could help determine whether the reaction proceeds through a stepwise or concerted mechanism by comparing the activation energies of the respective transition states. These calculations can also predict the reaction's regioselectivity and chemoselectivity by identifying the lowest energy pathway. mdpi.com

Investigation of Electronic and Steric Effects on Reactivity

The reactivity of 2-methyl-2-pentyl-1,3-dithiolane is governed by a combination of electronic and steric factors. Computational methods allow for a systematic investigation of these effects. The presence of the two sulfur atoms influences the electron distribution within the dithiolane ring, and the methyl and pentyl groups at the C2 position introduce steric bulk.

By performing calculations on a series of related molecules with varying substituents, it is possible to disentangle these effects. For instance, comparing the calculated reaction barriers for 2-methyl-2-pentyl-1,3-dithiolane with those of smaller or larger alkyl groups at C2 would reveal the steric influence on the reaction rate. Similarly, analyzing the charge distribution and frontier molecular orbitals (HOMO and LUMO) can provide insights into the electronic nature of the molecule and its susceptibility to nucleophilic or electrophilic attack. mdpi.com

Characterization of Intermediates and Transition States

One of the key advantages of computational modeling is its ability to characterize transient species like reaction intermediates and transition states, which are often difficult to observe experimentally. researchgate.net For reactions of 2-methyl-2-pentyl-1,3-dithiolane, DFT calculations can provide the geometries, energies, and vibrational frequencies of these fleeting structures.

For example, in the formation of a carbanion at the C2 position, DFT can model the structure of this intermediate, including the bond lengths and angles around the negatively charged carbon. The calculated vibrational frequencies can confirm that a located structure is a true intermediate (all real frequencies) or a transition state (one imaginary frequency). This information is crucial for a complete understanding of the reaction mechanism and for rationalizing the observed reactivity.

Table 2: Illustrative Calculated Energies for a Hypothetical Reaction of 2-Methyl-2-pentyl-1,3-dithiolane.

| Species | Relative Energy (kcal/mol) |

| Reactant | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | +5.6 |

| Transition State 2 | +10.8 |

| Product | -20.4 |

Note: These are hypothetical values for illustrative purposes and would be obtained from DFT calculations.

Theoretical Studies on D-Orbital Effects in Sulfur-Stabilized Carbanions

The stabilization of carbanions adjacent to sulfur atoms has been a topic of theoretical interest. Historically, the participation of sulfur's d-orbitals in bonding was invoked to explain the enhanced acidity of protons at the C2 position of 1,3-dithianes and dithiolanes. While the extent of d-orbital involvement is still debated, theoretical studies can provide a more nuanced understanding.

Modern computational analyses can probe the nature of the C-S bond in the carbanion derived from 2-methyl-2-pentyl-1,3-dithiolane. By examining the molecular orbitals and the electron density distribution, it is possible to assess the contribution of hyperconjugation and polarization effects to the stabilization of the carbanion. These studies can help to refine our understanding of the role of sulfur in stabilizing adjacent negative charges, moving beyond simplistic d-orbital arguments.

Stereochemical Analysis and Prediction through Computational Methods

When a prochiral center is present in a molecule, or when a new stereocenter is formed during a reaction, predicting the stereochemical outcome is a significant challenge. Computational methods have proven to be highly effective in this area. mdpi.com For reactions of substituted 1,3-dithiolanes, computational modeling can predict the preferred stereoisomer. nih.gov

In the case of reactions involving a chiral derivative of 2-methyl-2-pentyl-1,3-dithiolane, or a reaction that creates a new stereocenter, computational methods can be used to calculate the energies of the different possible stereoisomeric transition states. According to transition state theory, the lowest energy transition state will lead to the major product. By comparing the energies of the diastereomeric transition states, the stereoselectivity of the reaction can be predicted. These predictions can then guide experimental work and provide a theoretical basis for the observed stereochemical outcomes. rsc.org

Future Research Directions and Emerging Trends

Development of Novel, More Efficient, and Sustainable Synthetic Routes

The traditional synthesis of 2-Methyl-2-pentyl-1,3-dithiolane involves the acid-catalyzed condensation of 2-heptanone (B89624) with 1,2-ethanedithiol (B43112). While effective, this method often relies on strong acids and can require lengthy reaction times and complex purification procedures. Future research is expected to focus on developing greener and more efficient synthetic protocols.

Key areas of development include the use of mild and recyclable catalysts. A plethora of modern catalysts have been successfully employed for the synthesis of other 1,3-dithiolanes and could be readily adapted. researchgate.netorganic-chemistry.org These include Lewis acids like yttrium triflate, solid-supported acids such as perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂), and even catalytic amounts of iodine under solvent-free conditions. researchgate.netorganic-chemistry.org Such methods promise higher yields, greater chemoselectivity, reduced waste, and easier operational procedures.

Table 1: Comparison of Synthetic Methodologies for 1,3-Dithiolane (B1216140) Formation

| Feature | Classical Method | Emerging Methods |

| Catalyst | Strong Brønsted or Lewis acids (e.g., H₂SO₄, TsOH) | Recyclable solid acids (e.g., HClO₄-SiO₂), mild catalysts (e.g., I₂, Y(OTf)₃) |

| Conditions | Often requires reflux in organic solvents | Solvent-free or aqueous conditions, room temperature |

| Efficiency | Moderate to good yields, can have side reactions | High to excellent yields, high chemoselectivity |

| Sustainability | Generates corrosive waste, energy-intensive | Minimal waste, reusable catalysts, lower energy consumption |

The development of these routes for 2-Methyl-2-pentyl-1,3-dithiolane would not only represent a process improvement but also align with the principles of green chemistry, a major trend in the chemical industry.

Exploration of New Reactivity Modes and Transformations

Beyond its role as a protective group for the carbonyl function of 2-heptanone, the 1,3-dithiolane ring in 2-Methyl-2-pentyl-1,3-dithiolane is ripe for the exploration of novel reactivity. While the absence of a proton at the C2 position precludes its use as a traditional acyl anion equivalent in Corey-Seebach type reactions, other transformations are conceivable. researchgate.net

One significant area for future research is the base-mediated fragmentation of the dithiolane ring. Studies on 2-aryl-1,3-dithiolanes have demonstrated that treatment with a strong base can induce ring fragmentation to generate dithiocarboxylate anions. acs.orgnih.gov These intermediates can then be trapped with various electrophiles to synthesize a diverse range of dithioesters. acs.orgnih.gov Applying this methodology to 2-Methyl-2-pentyl-1,3-dithiolane could provide a novel route to complex sulfur-containing esters, which are valuable in polymer chemistry and organic synthesis.

Other potential transformations to be investigated include:

Oxidative Ring Opening: Using reagents like bis(trifluoroacetoxy)iodobenzene to gently deprotect the dithiolane and regenerate the parent ketone under mild conditions that are tolerant of other functional groups. organic-chemistry.org

Reductive Desulfurization: Direct reduction of the dithiolane to its parent hydrocarbon (2-methylheptane), offering an alternative to the Wolff-Kishner or Clemmensen reductions. researchgate.net

Microbial Oxidation: The potential for enantioselective oxidation of one of the sulfur atoms using microbial systems to create chiral sulfoxides, valuable building blocks in asymmetric synthesis. chemicalbook.com

Expansion of Synthetic Applications in Complex Chemical Systems

The utility of the 1,3-dithiolane moiety as a robust protecting group is well-established in the total synthesis of natural products. researchgate.netnih.gov Future research will likely see 2-Methyl-2-pentyl-1,3-dithiolane employed as a strategic protecting group in the synthesis of complex molecules where a heptanone fragment is required. Its stability to both acidic and basic conditions makes it an ideal choice for multi-step synthetic sequences. organic-chemistry.org

Furthermore, the unique properties imparted by sulfur atoms suggest potential applications beyond protection chemistry. The field of materials science has seen a surge of interest in sulfur-containing polymers. researchgate.net For instance, the ring-opening polymerization of substituted 1,2-dithiolanes yields poly(disulfide)s, which are recyclable and have tunable thermal and mechanical properties. researchgate.net Investigating analogous ring-opening or fragmentation-recombination pathways for 2-Methyl-2-pentyl-1,3-dithiolane could lead to the development of novel polymers and dynamic materials.

The presence of the dithiolane motif, found in various biologically active natural products, also suggests that derivatives of 2-Methyl-2-pentyl-1,3-dithiolane could be explored as scaffolds in medicinal chemistry. nih.gov

Integration with Automated Synthesis and Flow Chemistry Methodologies

A significant emerging trend in chemical synthesis is the adoption of automated platforms and flow chemistry to accelerate discovery and optimize processes. chemrxiv.org The synthesis of 2-Methyl-2-pentyl-1,3-dithiolane is an excellent candidate for adaptation to a flow chemistry setup.

In a potential flow process, solutions of 2-heptanone and 1,2-ethanedithiol, along with a soluble or packed-bed catalyst, would be continuously pumped through a heated reactor. This approach offers several advantages over traditional batch synthesis, including superior heat and mass transfer, improved safety for handling odorous thiols, and the potential for rapid reaction optimization by systematically varying parameters like temperature, residence time, and stoichiometry. chemrxiv.org

Table 2: Potential Advantages of Flow Synthesis for 2-Methyl-2-pentyl-1,3-dithiolane

| Parameter | Batch Synthesis | Flow Synthesis |

| Scale-up | Requires larger reactors; potential for exotherm issues. | Achieved by running the system for a longer duration ("scaling out"). |

| Safety | Manual handling of larger quantities of reagents. | Contained system minimizes exposure to volatile/odorous compounds. |

| Optimization | Time-consuming, one reaction at a time. | Rapid, automated screening of conditions possible. |

| Productivity | Limited by reaction and workup time for each batch. | Higher throughput via continuous production. |

The integration of the synthesis of 2-Methyl-2-pentyl-1,3-dithiolane into an automated workflow would enable high-throughput screening of its reactivity and facilitate the rapid generation of derivatives for evaluation in medicinal or materials science applications.

Q & A

Basic: What are the established methods for synthesizing 2-Methyl-2-pentyl-1,3-dithiolane in laboratory settings?

Answer:

The synthesis of 2-Methyl-2-pentyl-1,3-dithiolane derivatives often involves cyclization reactions. A notable method is the 6-endo-trig cyclization of 2-alkenyl-1,3-dithiolanes, which proceeds via a stepwise mechanism to yield structurally complex products like trans-decalins. This approach is highly diastereoselective and leverages the reactivity of the dithiolane ring . For macrocyclic derivatives, β-diketones, carbon disulfide, and 1,2-dibromoethane are used as precursors to form Schiff base intermediates, followed by cyclization under controlled conditions .

Advanced: How can researchers optimize diastereoselectivity in cyclization reactions involving 2-Methyl-2-pentyl-1,3-dithiolane derivatives?

Answer:

Diastereoselectivity in cyclization reactions depends on steric and electronic factors. For 6-endo-trig cyclizations, the substituents on the dithiolane ring influence transition-state stabilization. Computational modeling (e.g., DFT) can predict favorable conformations, while experimental parameters like solvent polarity, temperature, and catalyst choice (e.g., Lewis acids) can enhance selectivity. Evidence from trans-decalin synthesis suggests that bulky substituents at the 2-position of the dithiolane improve stereochemical control .

Basic: What spectroscopic techniques are most effective for characterizing the structure of 2-Methyl-2-pentyl-1,3-dithiolane?

Answer:

Key techniques include:

- ¹H/¹³C NMR : To identify proton environments and confirm substituent positions. For example, the methyl and pentyl groups exhibit distinct splitting patterns in the aliphatic region .

- IR Spectroscopy : Detects sulfur-related vibrations (C-S stretching at ~600–700 cm⁻¹) and ring strain in the dithiolane moiety .

- X-ray Diffraction : Resolves crystal packing and intermolecular interactions, such as H-bonding in cadmium(II) complexes derived from dithiolane ligands .

Advanced: How can contradictions in acute toxicity data for 2-Methyl-2-pentyl-1,3-dithiolane be resolved?

Answer:

Conflicting toxicity data (e.g., LD₅₀ variations) may arise from differences in purity, solvent carriers, or animal models. Researchers should:

Standardize Protocols : Use OECD guidelines for acute oral toxicity studies.

Validate Purity : Employ HPLC or GC-MS to confirm compound integrity.

Cross-Validate Models : Compare results across multiple species (e.g., rodents vs. zebrafish).

A 1979 study on TT 184 (a dithiolane derivative) highlighted the need for rigorous impurity profiling to reconcile discrepancies .

Basic: What safety protocols are recommended when handling 2-Methyl-2-pentyl-1,3-dithiolane?

Answer:

Critical safety measures include:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Advanced: What strategies are employed to enhance the antibacterial efficacy of macrocyclic compounds derived from 2-Methyl-2-pentyl-1,3-dithiolane?

Answer:

To improve antibacterial activity:

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., nitro) to increase electrophilicity, enhancing interactions with bacterial membranes.

- Chelation : Form metal complexes (e.g., Cd²⁺) to disrupt microbial enzyme function. A 2011 study demonstrated enhanced activity in cadmium-Schiff base complexes due to synergistic effects .

- Biofilm Penetration : Modify macrocycle size to optimize diffusion through bacterial cell walls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.